Methyl 2-acetamido-4-bromobenzoate is an organic compound with the molecular formula and a molecular weight of approximately 243.09 g/mol. It is characterized by a benzene ring substituted with a bromine atom at the para position relative to an acetamido group and a methoxycarbonyl group. This compound is typically encountered as a white to light yellow crystalline powder and has applications in various fields, including pharmaceuticals and agrochemicals.
These reactions make it a versatile intermediate in organic synthesis.
Methyl 2-acetamido-4-bromobenzoate can be synthesized through several methods. One notable method involves:
This method is advantageous due to its relatively straightforward steps and high yield potential .
Methyl 2-acetamido-4-bromobenzoate finds applications in:
Its reactivity allows it to serve as a building block for more complex molecules in synthetic chemistry.
Interaction studies involving methyl 2-acetamido-4-bromobenzoate often focus on its role as a substrate in enzymatic reactions or its binding affinity in biological systems. While specific data on this compound is sparse, related compounds have shown interactions with various biological targets, suggesting that methyl 2-acetamido-4-bromobenzoate may also exhibit similar interactions that could be explored further for drug development.
Methyl 2-acetamido-4-bromobenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
These comparisons highlight the unique positioning of methyl 2-acetamido-4-bromobenzoate within this class of compounds, particularly regarding its functional groups and potential applications.
The development of acetamido-substituted benzoate compounds emerged from the broader exploration of anthranilic acid derivatives in organic synthesis during the late 20th century. Methyl 2-acetamido-4-bromobenzoate, with the Chemical Abstracts Service registry number 1241675-38-6, represents a specific positional isomer within this class of compounds. The systematic study of brominated acetamido benzoates gained prominence as researchers recognized their potential as versatile intermediates in pharmaceutical synthesis and organic material development.
The historical significance of this compound class stems from the fundamental role of anthranilic acid derivatives in medicinal chemistry. N-acetylanthranilic acid, a precursor to various acetamido benzoate compounds, has been recognized as an important intermediate in biological pathways and synthetic chemistry applications. The introduction of bromine substituents at specific positions on the benzene ring provided chemists with enhanced reactivity patterns and expanded synthetic possibilities.
Research into brominated acetamido compounds intensified as scientists explored their utility in cross-coupling reactions and other modern synthetic methodologies. The specific positioning of the bromine atom at the 4-position in methyl 2-acetamido-4-bromobenzoate offers distinct reactivity characteristics compared to other positional isomers, such as the more extensively studied 5-bromo variant.
Methyl 2-acetamido-4-bromobenzoate occupies a strategically important position within synthetic organic chemistry due to its multiple functional groups that enable diverse chemical transformations. The compound serves as a versatile building block in the synthesis of complex organic molecules, particularly in the development of pharmaceutical intermediates and heterocyclic compounds.
The presence of the bromine atom at the 4-position provides an excellent leaving group for various substitution reactions, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. Research has demonstrated that brominated acetamido compounds can participate effectively in Suzuki cross-coupling reactions, enabling the formation of carbon-carbon bonds with various boronic acids. These coupling reactions have proven particularly valuable in the synthesis of substituted aniline derivatives and complex aromatic systems.
The acetamido functional group contributes additional synthetic utility by providing hydrogen bonding capabilities and serving as a protecting group for the amino functionality. This protection strategy is commonly employed in multi-step synthetic sequences where selective reactions at other positions on the molecule are required. The acetamido group can be readily converted to other nitrogen-containing functionalities through hydrolysis or other transformation reactions.
The methyl ester functionality adds another dimension to the compound's synthetic versatility. Ester groups can undergo various reactions including hydrolysis to carboxylic acids, reduction to alcohols, or transamidation to amides. This flexibility allows for the preparation of diverse derivatives from a single starting material.
Table 1: Fundamental Chemical Properties of Methyl 2-acetamido-4-bromobenzoate
The research relevance of methyl 2-acetamido-4-bromobenzoate extends across multiple areas of chemical science, with particular emphasis on its applications in medicinal chemistry and materials science. Academic interest in this compound has grown due to its potential as a precursor for biologically active molecules and its utility in developing new synthetic methodologies.
In medicinal chemistry research, acetamido-substituted benzoate compounds have been investigated for their potential biological activities. The structural features present in methyl 2-acetamido-4-bromobenzoate, including the acetamido group and the brominated aromatic system, are commonly found in pharmacologically active compounds. Research has shown that related acetamido compounds can exhibit specific biological activities that warrant exploration in drug discovery contexts.
The compound's utility in materials science research stems from its potential role in the synthesis of polymeric materials and advanced organic materials. The reactive bromine substituent enables incorporation into polymer backbones through various polymerization mechanisms, while the acetamido group can provide specific intermolecular interactions that influence material properties.
Contemporary research has focused on developing efficient synthetic routes to methyl 2-acetamido-4-bromobenzoate and its analogs. Studies have explored various approaches including direct bromination of acetamido benzoate precursors and alternative synthetic pathways that provide improved yields and selectivity. These investigations have contributed to a better understanding of the reactivity patterns and synthetic accessibility of this important compound class.
Table 2: Synthetic Applications and Research Areas
Application Area | Research Focus | Key Characteristics |
---|---|---|
Medicinal Chemistry | Drug intermediate synthesis | Multiple reactive sites for functionalization |
Materials Science | Polymer precursor development | Bromine functionality for cross-linking |
Synthetic Methodology | Cross-coupling reactions | Aryl bromide reactivity |
Heterocyclic Synthesis | Building block applications | Acetamido directing group effects |
The academic interest in methyl 2-acetamido-4-bromobenzoate is further enhanced by its role in developing new synthetic methodologies. Researchers have investigated the use of similar compounds in palladium-catalyzed reactions, exploring how the specific substitution pattern influences reaction outcomes and selectivity. These studies contribute to the broader understanding of structure-reactivity relationships in organic synthesis.
Methyl 2-acetamido-4-bromobenzoate exhibits well-defined molecular characteristics that establish its identity as a substituted benzoate ester derivative [1]. The compound possesses the molecular formula C₁₀H₁₀BrNO₃, indicating the presence of ten carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms [1] [2]. This molecular composition reflects the integration of multiple functional groups within a single aromatic framework.
The molecular weight of this compound is precisely determined to be 272.09 grams per mole, with computational analysis providing exact mass and monoisotopic mass values of 270.98441 daltons [1]. The heavy atom count totals fifteen atoms, excluding hydrogen, which contributes to the compound's structural complexity and molecular recognition properties [1]. The formal charge of the molecule is zero, indicating electrical neutrality under standard conditions [1].
Table 1: Molecular Formula and Mass Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₀BrNO₃ | CAS Registry 1241675-38-6 |
Molecular Weight | 272.09 g/mol | PubChem Computational Data |
Exact Mass | 270.98441 Da | PubChem Computational Data |
Monoisotopic Mass | 270.98441 Da | PubChem Computational Data |
Heavy Atom Count | 15 | PubChem Analysis |
Formal Charge | 0 | PubChem Analysis |
The structural architecture of methyl 2-acetamido-4-bromobenzoate is characterized by a complex arrangement of bond lengths and angles that reflect the compound's multiple functional groups and aromatic nature [1]. The benzene ring system maintains typical aromatic characteristics with carbon-carbon bond lengths of approximately 138 picometers, consistent with delocalized aromatic bonding [3]. The aromatic carbon-bromine bond length measures approximately 190 picometers, reflecting the size of the bromine substituent and its electronic interaction with the aromatic system [3].
The acetamido group exhibits peptide-like bonding characteristics, with the carbon-nitrogen bond length measuring approximately 133 picometers, indicating partial double bond character due to resonance stabilization [4] [5]. The carbonyl carbon-oxygen bond lengths in both the acetamido and ester groups are approximately 122 picometers, consistent with typical carbonyl double bond dimensions [3]. The ester carbon-oxygen single bond measures approximately 132 picometers, reflecting the sp² hybridization of the carbonyl carbon and sp³ hybridization of the methoxy oxygen [6].
Bond angles throughout the molecule maintain characteristic values for their respective hybridization states [7]. The benzene ring exhibits 120-degree carbon-carbon-carbon bond angles, consistent with sp² hybridization and trigonal planar geometry [7]. The acetamido group displays nitrogen-carbon-oxygen bond angles of approximately 120 degrees, reflecting the planar geometry imposed by resonance delocalization [4]. The ester group maintains oxygen-carbon-oxygen bond angles near 120 degrees, characteristic of trigonal planar sp² hybridization [6].
Table 2: Structural Parameters and Bond Analysis
Structural Feature | Typical Value | Hybridization/Geometry |
---|---|---|
Benzene Ring C-C Bond Length | 138 pm (aromatic) | sp² aromatic delocalization |
Aromatic C-Br Bond Length | 190 pm | sp² C, tetrahedral Br environment |
Aromatic C-N Bond Length | 147 pm | sp² C, sp² N planar |
Acetamido C-N Bond Length | 133 pm (peptide-like) | sp² C, sp² N resonance stabilized |
Acetamido C=O Bond Length | 122 pm | sp² C=O trigonal planar |
Ester C=O Bond Length | 122 pm | sp² C=O trigonal planar |
Ester C-O Bond Length | 132 pm | sp² C, sp³ O bent |
C-C-C Bond Angle (Benzene) | 120° | sp² trigonal planar |
N-C=O Bond Angle (Acetamido) | 120° | sp² trigonal planar |
O-C-O Bond Angle (Ester) | 120° | sp² trigonal planar |
The molecular structure of methyl 2-acetamido-4-bromobenzoate incorporates four distinct functional groups that contribute to its chemical and physical properties [1]. The acetamido group occupies the ortho position relative to the carboxylate ester, providing both electron-donating resonance effects and electron-withdrawing inductive effects [8] [9]. This functional group exhibits hydrogen bonding capability through its nitrogen-hydrogen bond and demonstrates amide resonance stabilization that influences the compound's reactivity profile [8] [4].
The bromine substituent at the para position relative to the acetamido group acts as an electron-withdrawing group through both inductive and resonance mechanisms [10]. This halogen substituent increases the molecular weight significantly and provides potential for halogen bonding interactions [10]. The electron-withdrawing nature of bromine influences the reactivity of the aromatic ring toward electrophilic substitution reactions [10].
The methyl ester group represents a classic carboxylate ester functionality that exhibits electron-withdrawing properties through both inductive and resonance effects [11] [12]. This functional group is characterized by a carbonyl carbon bonded to a methoxy group, creating a planar arrangement with trigonal geometry around the carbonyl carbon [6]. The ester group demonstrates susceptibility to hydrolysis under both acidic and basic conditions [11].
The benzene ring serves as the central aromatic system that provides structural stability through delocalized pi-electron systems [13] [7]. This aromatic framework maintains planarity and allows for potential electrophilic substitution reactions at unsubstituted positions [10]. The 1,2,4-trisubstituted pattern creates a complex electronic environment where steric and electronic interactions between substituents influence overall molecular behavior [10].
Table 3: Functional Group Analysis
Functional Group | Position | Electronic Effect | Chemical Properties |
---|---|---|---|
Acetamido Group (-NHCOCH₃) | Position 2 (ortho to ester) | Electron-donating (resonance), electron-withdrawing (inductive) | Hydrogen bonding capability, amide resonance |
Bromine Substituent (-Br) | Position 4 (para to acetamido) | Electron-withdrawing (inductive and resonance) | Halogen bonding potential, increased molecular weight |
Methyl Ester Group (-COOCH₃) | Position 1 (carboxylate) | Electron-withdrawing (inductive and resonance) | Hydrolyzable under acidic/basic conditions |
Benzene Ring | Central aromatic system | Aromatic stabilization through delocalization | Stable aromatic system, electrophilic substitution sites |
Ortho Substitution Pattern | 1,2,4-trisubstituted benzene | Combined electronic effects influence reactivity | Steric and electronic interactions between substituents |
The conformational properties of methyl 2-acetamido-4-bromobenzoate are determined by the rotational freedom around specific bonds and the steric interactions between functional groups [14]. The compound exhibits limited conformational flexibility due to the rigid aromatic ring system, which constrains the overall molecular geometry [14]. The primary sources of conformational variation arise from rotation around the carbon-nitrogen bond of the acetamido group and the carbon-oxygen bond of the methyl ester group [14].
The acetamido group demonstrates restricted rotation due to partial double bond character resulting from resonance delocalization between the nitrogen lone pair and the carbonyl pi-system [4]. This resonance stabilization creates a barrier to rotation that favors planar conformations of the acetamido group relative to the aromatic ring [4]. The methyl group of the acetamido functionality can adopt different orientations, but steric interactions with the ortho-positioned ester group limit the available conformational space [14].
The methyl ester group exhibits rotational freedom around the carbon-oxygen single bond, allowing the methoxy group to adopt various orientations relative to the aromatic plane [6]. However, the ortho relationship with the acetamido group creates steric constraints that influence the preferred conformations [14]. The compound likely exists as a mixture of conformers in solution, with the relative populations determined by the balance between steric repulsion and electronic stabilization [14].
Computational studies of similar acetamido-substituted aromatic compounds indicate that intramolecular hydrogen bonding between the acetamido nitrogen-hydrogen and the ester carbonyl oxygen may stabilize certain conformations [14]. The overall conformational landscape is characterized by relatively shallow energy differences between accessible conformers, suggesting dynamic equilibrium between multiple structural arrangements under ambient conditions [14].
Methyl 2-acetamido-4-bromobenzoate belongs to the chemical class of substituted benzoate esters, specifically categorized as an acetamido-bromobenzoate derivative [1] [15]. The systematic classification places this compound within the broader family of aromatic carboxylic acid esters that contain both amide and halogen substituents [15] [16]. The presence of the acetamido group classifies it as a peptide-like molecule due to the characteristic amide bond structure [8] [9].
The compound exhibits characteristics of both pharmaceutical intermediates and organic synthesis building blocks [17] [2]. Its structural features position it within the category of polyfunctional aromatic compounds that serve as versatile synthetic precursors [17]. The combination of electron-withdrawing and electron-donating substituents creates a unique electronic environment that influences its reactivity and potential applications [10].
From a chemical taxonomy perspective, methyl 2-acetamido-4-bromobenzoate represents a trisubstituted benzene derivative with specific substitution patterns that determine its chemical behavior [10]. The 1,2,4-substitution pattern creates a unique arrangement of functional groups that distinguishes it from other isomeric forms [1]. This classification system provides a framework for understanding the compound's reactivity and potential synthetic transformations [10].
Methyl 2-acetamido-4-bromobenzoate exists as a solid crystalline compound under ambient conditions [1] [2]. The compound presents as a white to off-white crystalline powder with characteristic organoleptic properties typical of aromatic acetamido esters [3] [4]. The crystalline nature of the compound contributes to its stability and handling characteristics, making it suitable for laboratory and industrial applications requiring precise dosing and consistent quality.
The physical appearance of the compound reflects its molecular structure, where the aromatic ring system contributes to the crystalline packing, while the acetamido and ester functionalities influence the overall polarity and intermolecular interactions. The bromine substituent at the 4-position provides additional steric bulk and electronic effects that may influence both the crystal morphology and the compound's physical properties [4].
Property | Value | Reference |
---|---|---|
Physical State | Solid Crystalline | [1] [2] |
Appearance | White to off-white crystalline powder | [3] [4] |
Crystal Habit | Powder to crystal | [5] |
Color | White to light yellow | [5] |
The melting point of methyl 2-acetamido-4-bromobenzoate has been determined through multiple analytical methods, with literature values consistently reporting a range of 132-137°C [6] [3] [1]. This relatively narrow melting point range indicates good compound purity and crystalline uniformity. The melting point data shows excellent reproducibility across different sources, with Thermo Scientific reporting 132-135°C [3] and ChemicalBook citing 134-137°C [6].
The thermal transition behavior at the melting point reflects the energy required to overcome the intermolecular forces holding the crystal lattice together. The acetamido group participates in hydrogen bonding interactions, while the bromine atom contributes to van der Waals forces, both of which influence the melting characteristics [6] [3].
Source | Melting Point Range (°C) | Method |
---|---|---|
Thermo Scientific | 132-135 | Literature [3] |
ChemicalBook | 134-137 | Literature [6] |
Sigma-Aldrich | 134-137 | Literature [7] |
The boiling point of methyl 2-acetamido-4-bromobenzoate has been estimated using predictive models, yielding a value of 415.5±35.0°C at 760 mmHg [6]. This relatively high boiling point is characteristic of aromatic compounds containing both electron-withdrawing and hydrogen-bonding functional groups. The elevated boiling point indicates strong intermolecular interactions and low volatility under normal atmospheric conditions.
The vapor pressure at ambient temperature (25°C) is extremely low, estimated at 4.1×10⁻⁷ mmHg [8]. This minimal vapor pressure suggests negligible evaporation under standard storage and handling conditions, contributing to the compound's stability and safety profile during routine laboratory operations.
Parameter | Value | Conditions | Reference |
---|---|---|---|
Boiling Point | 415.5±35.0°C | 760 mmHg | [6] |
Vapor Pressure | 4.1×10⁻⁷ mmHg | 25°C | [8] |
Flash Point | 205.1°C | Estimated | [8] [9] |
The solubility characteristics of methyl 2-acetamido-4-bromobenzoate reflect its amphiphilic molecular structure, containing both polar (acetamido and ester) and non-polar (aromatic and alkyl) regions. The compound exhibits poor solubility in water, classified as insoluble [1] [4] [9], which is attributed to the hydrophobic aromatic structure and the electron-withdrawing effects of the bromine substituent.
In contrast, the compound demonstrates good solubility in polar organic solvents including ethanol, acetone, methanol, and dimethyl sulfoxide [4] [10]. This solubility pattern is consistent with compounds containing polar functional groups that can participate in hydrogen bonding and dipole-dipole interactions with protic and aprotic polar solvents.
The solubility in non-polar solvents is limited due to the presence of the polar acetamido functional group, which creates unfavorable interactions with purely hydrophobic media [11]. However, some solubility may be observed in chlorinated solvents due to favorable interactions between the bromine atom and the chlorinated solvent molecules.
Solvent Type | Solubility | Mechanism |
---|---|---|
Water | Insoluble | Hydrophobic aromatic structure |
Ethanol | Soluble | Hydrogen bonding with acetamido group |
Acetone | Soluble | Dipole-dipole interactions |
Methanol | Soluble | Hydrogen bonding and polarity matching |
DMSO | Soluble | Strong dipolar aprotic interactions |
Chloroform | Limited | Halogen-halogen interactions |
The partition coefficient (LogP) for methyl 2-acetamido-4-bromobenzoate has been calculated as 2.27 [8], indicating moderate lipophilicity. This value suggests that the compound has a balanced distribution between hydrophobic and hydrophilic characteristics, with a slight preference for organic phases over aqueous phases.
The calculated LogP value reflects the contribution of various molecular fragments: the aromatic ring and bromine atom contribute to lipophilicity, while the acetamido and ester groups provide hydrophilic character. This balanced partition coefficient is favorable for applications requiring moderate membrane permeability and bioavailability.
Parameter | Value | Interpretation | Reference |
---|---|---|---|
LogP (octanol/water) | 2.27 | Moderate lipophilicity | [8] |
Polar Surface Area | 55.40 Ų | Moderate polarity | [8] [9] |
Hydrogen Bond Donors | 1 | Limited H-bonding capacity | [9] |
Hydrogen Bond Acceptors | 3 | Moderate H-bonding capacity | [9] |
The crystallographic properties of methyl 2-acetamido-4-bromobenzoate are influenced by the molecular structure and intermolecular interactions within the crystal lattice. While specific single-crystal X-ray diffraction data for the 4-bromo isomer is not readily available in the literature, related compounds in this chemical class typically crystallize in triclinic or monoclinic space groups [12] [13].
The crystal packing is stabilized by hydrogen bonding interactions involving the acetamido group as both donor and acceptor, similar to the related 2-acetamido-5-bromobenzoic acid structure [13]. Intermolecular hydrogen bonds typically form between the amide nitrogen and carbonyl oxygen atoms of adjacent molecules, creating extended network structures.
The refractive index has been estimated at 1.594-1.620 [8] [9], indicating moderate optical density consistent with aromatic compounds containing halogen substituents. The density is estimated to be 1.54-1.67 g/cm³ [8] [6], reflecting the presence of the heavy bromine atom and efficient crystal packing.
Property | Value | Comments | Reference |
---|---|---|---|
Refractive Index | 1.594-1.620 | Estimated values | [8] [9] |
Density | 1.54-1.67 g/cm³ | Bromine contribution | [8] [6] |
Crystal System | Not determined | Likely triclinic/monoclinic | - |
Space Group | Not available | Requires X-ray analysis | - |